molecular formula C12H12ClN5 B7574870 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

Cat. No. B7574870
M. Wt: 261.71 g/mol
InChI Key: JBPOEWZXDYGLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine, also known as CMPD101, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole-pyrazole derivatives, which have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the DNA polymerase activity. 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway. It has also been found to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, which is required for the activation of pro-inflammatory genes. Moreover, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been demonstrated to inhibit the activity of viral DNA polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been found to induce cell cycle arrest at the G1 phase and to promote apoptosis by activating caspase-3 and -9. It has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. In immune cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to reduce the expression of cell surface markers, such as CD40 and CD80, which are involved in immune activation. In viral-infected cells, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the replication of HCMV and HSV by blocking the synthesis of viral DNA.

Advantages and Limitations for Lab Experiments

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for its target molecules, which allows for the use of low concentrations and reduces the risk of off-target effects. Another advantage is its ability to penetrate cell membranes and reach intracellular targets, which is essential for its therapeutic applications. However, one of the limitations is its relatively low solubility in aqueous solutions, which may require the use of organic solvents and affect its bioavailability. Another limitation is its potential toxicity and side effects, which may require careful evaluation and monitoring in animal and clinical studies.

Future Directions

There are several future directions for the research and development of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine. One direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by inflammation and immune dysregulation. Another direction is to optimize its chemical structure and pharmacokinetics to improve its potency, selectivity, and bioavailability. Moreover, the combination of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine with other drugs or therapies, such as immunotherapy and targeted therapy, may enhance its efficacy and reduce its toxicity. Finally, the translation of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine from preclinical studies to clinical trials may provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine involves the reaction of 7-chloro-1-methylbenzimidazole-2-carboxylic acid with 2-methyl-4-nitro-3-amino pyrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine.

Scientific Research Applications

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and viral infections. In cancer research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the severity of inflammation in animal models. In viral infection research, 4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) by targeting the viral DNA polymerase.

properties

IUPAC Name

4-(7-chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5/c1-17-10-8(13)4-3-5-9(10)16-12(17)7-6-15-18(2)11(7)14/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPOEWZXDYGLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-Chloro-1-methylbenzimidazol-2-yl)-2-methylpyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.